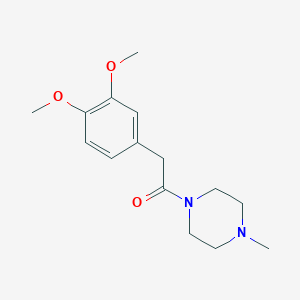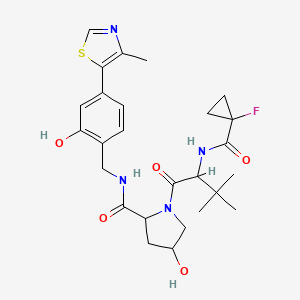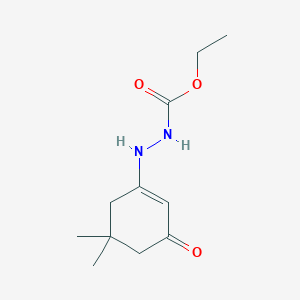![molecular formula C79H61ClN2 B12496639 7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B12496639.png)
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its sterically hindered structure, which contributes to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride typically involves the reaction of 1,2-bis[(2,6-dibenzhydryl-4-methylphenyl)imino]acenaphthene with appropriate reagents under controlled conditions. The reaction is often carried out in solvents such as tetrahydrofuran (THF) or acetone, leading to the formation of crystalline forms of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of advanced crystallization techniques and purification methods ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions involving this compound typically yield reduced forms with altered electronic properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学的研究の応用
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride has several scientific research applications, including:
Biology: Its structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism by which 7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s sterically hindered structure allows it to form stable complexes with metal ions, influencing various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,2-bis[(2,6-dibenzhydryl-4-methylphenyl)imino]acenaphthene
- 2,6-bis(imino)pyridylcobalt(II) complexes
- Other Ar-bian ligands with similar steric properties .
Uniqueness
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride stands out due to its unique structural features, which contribute to its stability and reactivity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C79H61ClN2 |
|---|---|
分子量 |
1073.8 g/mol |
IUPAC名 |
7,9-bis(2,6-dibenzhydryl-4-methylphenyl)acenaphthyleno[1,2-d]imidazol-9-ium;chloride |
InChI |
InChI=1S/C79H61N2.ClH/c1-54-49-67(71(56-29-11-3-12-30-56)57-31-13-4-14-32-57)76(68(50-54)72(58-33-15-5-16-34-58)59-35-17-6-18-36-59)80-53-81(79-66-48-28-46-64-45-27-47-65(75(64)66)78(79)80)77-69(73(60-37-19-7-20-38-60)61-39-21-8-22-40-61)51-55(2)52-70(77)74(62-41-23-9-24-42-62)63-43-25-10-26-44-63;/h3-53,71-74H,1-2H3;1H/q+1;/p-1 |
InChIキー |
JJGZQMRFWZGHBU-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=[N+](C5=C4C6=CC=CC7=C6C5=CC=C7)C8=C(C=C(C=C8C(C9=CC=CC=C9)C1=CC=CC=C1)C)C(C1=CC=CC=C1)C1=CC=CC=C1)C(C1=CC=CC=C1)C1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)
![Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496577.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)
![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)

![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)

![3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
![2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12496633.png)
